molecular formula C10H8ClF4NO B7451747 2-Chloro-N-(2-fluoro-4-(trifluoromethyl)benzyl)acetamide

2-Chloro-N-(2-fluoro-4-(trifluoromethyl)benzyl)acetamide

Cat. No. B7451747
M. Wt: 269.62 g/mol
InChI Key: SCUPBIYKBZLBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(2-fluoro-4-(trifluoromethyl)benzyl)acetamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known by its chemical name, CF3-BFA, and has been used in a variety of applications, including as a tool for studying protein-protein interactions and as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-fluoro-4-(trifluoromethyl)benzyl)acetamide is not fully understood. However, it is believed to act by covalently modifying specific amino acid residues in proteins, such as cysteine and lysine. This modification can alter the structure and function of the protein, leading to changes in its activity and interactions with other proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(2-fluoro-4-(trifluoromethyl)benzyl)acetamide have been studied in various cell and animal models. It has been shown to affect the activity of specific proteins, such as the transcription factor NF-κB, which is involved in regulating immune and inflammatory responses. Additionally, it has been shown to have anti-proliferative effects on cancer cells, making it a potential therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-N-(2-fluoro-4-(trifluoromethyl)benzyl)acetamide in lab experiments include its ability to selectively label proteins of interest, its potential therapeutic applications, and its relatively easy synthesis. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research involving 2-Chloro-N-(2-fluoro-4-(trifluoromethyl)benzyl)acetamide. One potential direction is to further explore its therapeutic potential for cancer treatment, particularly in combination with other drugs or therapies. Additionally, more research is needed to fully understand its mechanism of action and its effects on specific proteins and cellular pathways. Finally, the development of new techniques for labeling and studying proteins using this compound could lead to new insights into protein-protein interactions and their role in disease.

Synthesis Methods

The synthesis of 2-Chloro-N-(2-fluoro-4-(trifluoromethyl)benzyl)acetamide involves several steps. One of the most common methods involves the reaction of 2-fluoro-4-(trifluoromethyl)benzylamine with chloroacetyl chloride in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the intermediate, 2-Chloro-N-(2-fluoro-4-(trifluoromethyl)benzyl)acetamide, which can be isolated and purified using various techniques, such as column chromatography.

Scientific Research Applications

2-Chloro-N-(2-fluoro-4-(trifluoromethyl)benzyl)acetamide has been used in a variety of scientific research applications. One of the most common applications is as a tool for studying protein-protein interactions. This compound can be used to selectively label proteins of interest, allowing researchers to study their interactions with other proteins in a complex mixture.

properties

IUPAC Name

2-chloro-N-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF4NO/c11-4-9(17)16-5-6-1-2-7(3-8(6)12)10(13,14)15/h1-3H,4-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUPBIYKBZLBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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